molecular formula C13H15FN2OS B6444588 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol CAS No. 2640960-97-8

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B6444588
CAS No.: 2640960-97-8
M. Wt: 266.34 g/mol
InChI Key: MQTDDPOWJRRPQF-UHFFFAOYSA-N
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Description

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole ring fused with a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an amine .

Scientific Research Applications

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .

Properties

IUPAC Name

4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c14-8-1-6-11-12(7-8)18-13(16-11)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTDDPOWJRRPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC3=C(S2)C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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